isoUDCA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoursodeoxycholic acid, commonly referred to as isoUDCA, is a bile acid derivative. It is an epimer of ursodeoxycholic acid (UDCA), which is naturally found in small quantities in human bile and is more abundant in bear bile. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of liver diseases.

准备方法

Synthetic Routes and Reaction Conditions

IsoUDCA can be synthesized through the epimerization of ursodeoxycholic acid. The process involves the conversion of the 3α-hydroxy group of UDCA to a 3β-hydroxy group, resulting in this compound. This transformation is typically achieved using chemical reagents such as strong bases or acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain this compound of pharmaceutical grade .

化学反应分析

Types of Reactions

IsoUDCA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 3-dehydro-UDCA.

Reduction: Reduction reactions can convert this compound back to UDCA.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 3-dehydro-UDCA

Reduction: Ursodeoxycholic acid

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Cardiometabolic Health

Recent studies have highlighted isoUDCA as a significant biomarker for cardiometabolic health. A comprehensive analysis indicated that serum levels of this compound correlate with various metabolic parameters, including fasting and post-prandial lipemia, inflammation, and liver function enzymes such as alanine aminotransferase (ALT) and gamma-glutamyl transferase (GGT). Specifically, higher levels of this compound were associated with a poorer metabolic profile, suggesting its potential role in predicting cardiovascular risk .

Table 1: Associations of Serum this compound with Metabolic Parameters

| Parameter | Correlation Coefficient (β) | p-value |

|---|---|---|

| Fasting Lipemia | 0.07 | 1.64 × 10^-5 |

| ALT | 1.36 | 2.16 × 10^-2 |

| GGT | 2.74 | 6.84 × 10^-3 |

| Hepatic Steatosis Index (HSI) | 0.34 | 3.54 × 10^-3 |

Liver Disease Management

This compound has been investigated for its role in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). Studies suggest that elevated this compound levels may indicate liver dysfunction, as they correlate with increased ALT and GGT without significant changes in aspartate aminotransferase (AST) . Furthermore, this compound's presence in patients undergoing treatment with ursodeoxycholic acid (UDCA) suggests a metabolic pathway that could be leveraged for therapeutic purposes in chronic cholestatic liver diseases .

Obesity and Appetite Regulation

This compound is linked to appetite regulation and obesity management. Research indicates that higher levels of this bile acid are associated with increased appetite and poorer metabolic outcomes . Understanding the mechanisms underlying these associations could lead to dietary interventions aimed at modulating this compound levels to promote satiety and improve metabolic health.

Case Study: Bariatric Surgery Impact on this compound Levels

A study involving bariatric surgery patients showed a significant reduction in circulating this compound levels post-surgery, highlighting its potential as a biomarker for assessing the efficacy of obesity treatments . This suggests that lifestyle modifications or pharmacological interventions targeting this compound could mimic the beneficial effects of surgical weight loss procedures.

Gut Microbiome Interaction

The gut microbiome plays a crucial role in the metabolism of bile acids, including this compound. Research indicates that specific gut microbial compositions can predict serum and fecal levels of this compound . This interaction underscores the potential for developing microbiome-targeted therapies to manipulate this compound levels for improved metabolic health.

Table 2: Gut Microbiome Correlation with Serum this compound Levels

| Microbial Species | Correlation Coefficient (r) |

|---|---|

| Species A | 0.65 |

| Species B | -0.58 |

Pharmacological Potential

This compound has shown promise in preclinical studies as a cytoprotective agent against ethanol-induced cell injury in hepatocyte cell lines . This suggests its potential application in developing therapeutic strategies for alcohol-related liver damage.

作用机制

相似化合物的比较

Similar Compounds

- Ursodeoxycholic Acid (UDCA)

- Norursodeoxycholic Acid (NorUDCA)

- Tauro-ursodeoxycholic Acid (TUDCA)

Uniqueness of IsoUDCA

This compound is unique due to its specific epimerization at the 3-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike UDCA, this compound is extensively isomerized in the liver, leading to different metabolic profiles and therapeutic effects .

属性

CAS 编号 |

19246-13-0 |

|---|---|

分子式 |

C11H26O6Si |

分子量 |

390.6 g/mol |

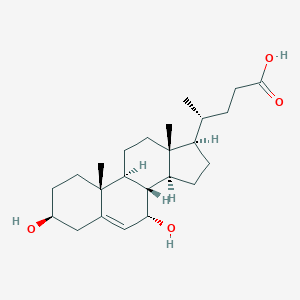

IUPAC 名称 |

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

InChI 键 |

PXHCARRJGFGPAC-YCBRVCGJSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

同义词 |

3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。